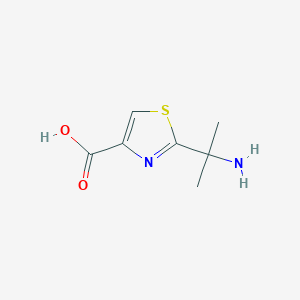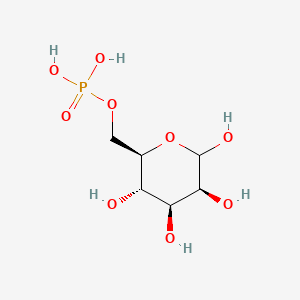
Mannose-6-phosphate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
D-mannopyranose,6-(dihydrogenphosphate) is a phosphorylated sugar derivative, specifically a form of D-mannose 6-phosphate. It is a key intermediate in various biochemical pathways and plays a significant role in cellular metabolism. The compound is often involved in the glycosylation processes and is crucial for the proper functioning of lysosomal enzymes .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
D-mannopyranose,6-(dihydrogenphosphate) can be synthesized through the phosphorylation of D-mannose. One common method involves the use of phosphoric acid or phosphoryl chloride in the presence of a catalyst. The reaction typically occurs under mild conditions to prevent degradation of the sugar molecule .
Industrial Production Methods
Industrial production of D-mannopyranose,6-(dihydrogenphosphate) often involves enzymatic processes. Enzymes such as mannose kinase can catalyze the phosphorylation of D-mannose to produce the desired compound. This method is preferred due to its specificity and efficiency .
Análisis De Reacciones Químicas
Types of Reactions
D-mannopyranose,6-(dihydrogenphosphate) undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form D-mannonic acid.
Reduction: Reduction reactions can convert it back to D-mannose.
Substitution: Phosphate groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include nitric acid and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride are often used.
Substitution: Substitution reactions may involve reagents like alkyl halides in the presence of a base.
Major Products Formed
Oxidation: D-mannonic acid.
Reduction: D-mannose.
Substitution: Various alkylated or acylated derivatives of D-mannopyranose.
Aplicaciones Científicas De Investigación
D-mannopyranose,6-(dihydrogenphosphate) has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex carbohydrates and glycosides.
Biology: Plays a role in glycosylation processes and is essential for the proper functioning of lysosomal enzymes.
Medicine: Involved in enzyme replacement therapies for lysosomal storage diseases.
Industry: Used in the production of bio-based chemicals and pharmaceuticals
Mecanismo De Acción
D-mannopyranose,6-(dihydrogenphosphate) exerts its effects primarily through its role in glycosylation. It acts as a substrate for enzymes involved in the addition of mannose-6-phosphate tags to lysosomal enzymes. These tags are recognized by this compound receptors, which facilitate the transport of enzymes to lysosomes. This process is crucial for the degradation of macromolecules within lysosomes .
Comparación Con Compuestos Similares
Similar Compounds
- D-mannose 6-phosphate
- β-D-mannose 6-phosphate
- α-D-mannose 6-phosphate
Uniqueness
D-mannopyranose,6-(dihydrogenphosphate) is unique due to its specific role in the glycosylation of lysosomal enzymes. Unlike other phosphorylated sugars, it is specifically recognized by mannose-6-phosphate receptors, making it essential for lysosomal enzyme targeting .
Propiedades
Fórmula molecular |
C6H13O9P |
|---|---|
Peso molecular |
260.14 g/mol |
Nombre IUPAC |
[(2R,3S,4S,5S)-3,4,5,6-tetrahydroxyoxan-2-yl]methyl dihydrogen phosphate |
InChI |
InChI=1S/C6H13O9P/c7-3-2(1-14-16(11,12)13)15-6(10)5(9)4(3)8/h2-10H,1H2,(H2,11,12,13)/t2-,3-,4+,5+,6?/m1/s1 |
Clave InChI |
NBSCHQHZLSJFNQ-QTVWNMPRSA-N |
SMILES isomérico |
C([C@@H]1[C@H]([C@@H]([C@@H](C(O1)O)O)O)O)OP(=O)(O)O |
SMILES canónico |
C(C1C(C(C(C(O1)O)O)O)O)OP(=O)(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(S)-Tert-Butyl 5-(1-aminoethyl)-1H-pyrrolo[3,2-b]pyridine-1-carboxylate](/img/structure/B13060297.png)

![tert-Butyl(2R)-2-[(aminooxy)methyl]piperidine-1-carboxylate](/img/structure/B13060300.png)

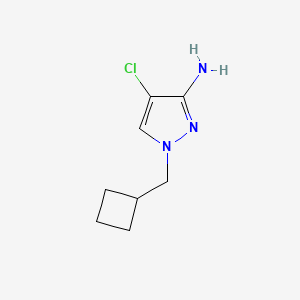
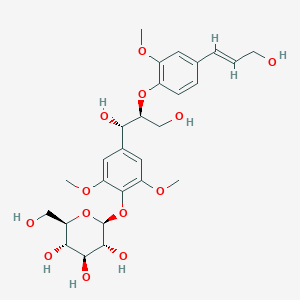




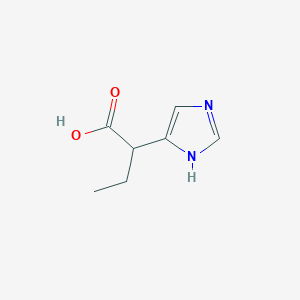
![4-Methyl-1-[(2-methyl-2H-1,2,3-triazol-4-yl)methyl]-1H-pyrazol-3-amine](/img/structure/B13060369.png)
